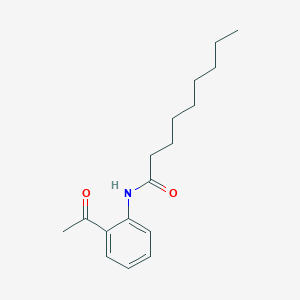

N-(2-acetylphenyl)nonanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-acetylphenyl)nonanamide” is an organic compound with the molecular formula C17H25NO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N-(2-acetylphenyl)nonanamide” consists of 17 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the sources .Physical And Chemical Properties Analysis

“N-(2-acetylphenyl)nonanamide” has a molecular weight of 275.39 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources .Scientific Research Applications

Pharmacology

N-(2-acetylphenyl)nonanamide has potential applications in pharmacology due to its structural similarity to other bioactive acetamides. These compounds have been studied for their therapeutic properties, including analgesic and anti-inflammatory effects. The compound could be a precursor or a candidate for drug development, especially in the synthesis of novel pharmaceuticals targeting specific receptors or biological pathways .

Material Science

In material science, N-(2-acetylphenyl)nonanamide could be utilized in the synthesis of new polymeric materials. Its long nonanamide chain might confer unique hydrophobic properties, making it suitable for creating water-resistant coatings or adhesives. Research in this area could explore its integration into nanocomposites or its role as a modifying agent to alter the characteristics of existing materials .

Agricultural Research

The application of N-(2-acetylphenyl)nonanamide in agriculture could be explored in the development of nanopesticides. Its structure could be functionalized to create targeted delivery systems for agrochemicals, enhancing their efficacy and reducing environmental impact. Studies could investigate its role in controlled-release formulations to protect crops against pests and diseases .

Biochemistry

In biochemistry, N-(2-acetylphenyl)nonanamide may serve as a molecular probe to study enzyme-substrate interactions, particularly in the context of fatty acid amide hydrolases. Its potential as a substrate or inhibitor for these enzymes could provide insights into their mechanisms and help in the design of biochemical assays .

Environmental Science

N-(2-acetylphenyl)nonanamide’s role in environmental science could be significant in the study of endocrine-disrupting chemicals. Its structural properties might allow it to interact with hormone receptors, making it a compound of interest in assessing the impact of synthetic chemicals on wildlife and human health .

Analytical Chemistry

In analytical chemistry, N-(2-acetylphenyl)nonanamide could be used as a standard or reference compound in chromatographic analyses. Its unique retention characteristics on various stationary phases could help in the calibration of analytical instruments and the development of new methods for detecting complex mixtures .

Industrial Applications

Industrially, N-(2-acetylphenyl)nonanamide could find applications in the synthesis of fragrances and flavoring agents due to its potential aromatic properties. Its acetyl group might contribute to desirable olfactory notes, making it a candidate for sensory enhancement in consumer products .

Food Science

In food science, the compound could be investigated for its effects on food stability and preservation. Its antimicrobial properties could be harnessed to extend the shelf life of perishable goods, or it could be used to modify the rheological properties of food products to improve texture and consistency .

Safety and Hazards

The safety data sheet for “N-(2-acetylphenyl)nonanamide” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces, handling under inert gas, protecting from moisture, and avoiding release to the environment . It’s important to note that this information is intended for handling the substance in a research or industrial setting .

properties

IUPAC Name |

N-(2-acetylphenyl)nonanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-3-4-5-6-7-8-13-17(20)18-16-12-10-9-11-15(16)14(2)19/h9-12H,3-8,13H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCHWZXUIMXQEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)nonanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)